molecular formula C26H22FNO4 B2487849 3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one CAS No. 866727-26-6

3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one

Cat. No. B2487849
M. Wt: 431.463
InChI Key: LBFUPVSXXRTNJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex reactions, including cyclization and substitution processes. For instance, the cyclization of phenylethylaminophtalides with polyphosphoric acid has been used to synthesize dimethoxy-dihydro-quinolin-ones, which are closely related to the target compound (E. Sobarzo-Sánchez, L. Castedo, & J. Fuente, 2006). Another method involves the intramolecular Friedel-Crafts acylation reactions of dimethoxy-phenoxymethyl-quinoline-carboxylic acids, demonstrating the versatility in synthesizing quinoline derivatives (Dingqiao Yang et al., 2013).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential areas of interest could include its mechanism of action, its pharmacokinetics and pharmacodynamics, and its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

3-(4-fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO4/c1-16-4-6-17(7-5-16)14-28-15-21(25(29)18-8-10-19(27)11-9-18)26(30)20-12-23(31-2)24(32-3)13-22(20)28/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBFUPVSXXRTNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)OC)OC)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one

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